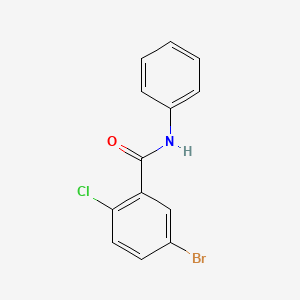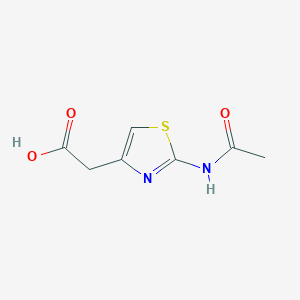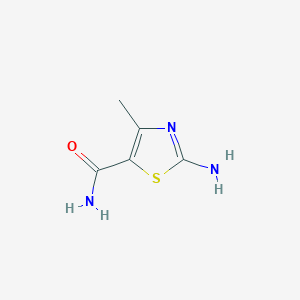
2-amino-N-(3-methylbenzyl)benzamide
Übersicht
Beschreibung
“2-amino-N-(3-methylbenzyl)benzamide” is a chemical compound with the molecular formula C15H16N2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H16N2O/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) . This indicates that the molecule consists of a benzene ring attached to an amide group and a methylbenzyl group. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 240.3 . It is a solid substance at room temperature .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
2-Amino-N-(3-methylbenzyl)benzamide, a derivative of 4-aminobenzamides, has demonstrated significant anticonvulsant effects. Research shows that similar compounds, like 4-amino-N-amylbenzamide and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, are potent against maximal electroshock seizures (MES) in mice, indicating potential applications in seizure management (Clark et al., 1984).
Effects on DNA Synthesis and Cell Viability
Compounds like 3-aminobenzamide, structurally related to this compound, have been used to study the functions of poly(adenosine diphosphate-ribose). However, these compounds, at commonly used concentrations, also influence cell viability, glucose metabolism, and DNA synthesis, suggesting broader biological implications (Milam & Cleaver, 1984).
Enhancement of DNA Repair
Benzamide derivatives enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes, indicating a role in DNA repair processes. This enhancement correlates with the inhibitory activities of benzamide and nicotinamide-related inhibitors (Miwa et al., 1981).
Antiproliferative Activity in Cancer Research
N-alkyl-2-(substitutedbenzamido) benzamides, similar in structure to this compound, have shown potent cytotoxic activities against cancer cell lines. These compounds are explored for their binding affinity towards the σ1 receptor and their potential as anti-cancer agents (Youssef et al., 2020).
Biochemische Analyse
Biochemical Properties
2-amino-N-(3-methylbenzyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The nature of these interactions often involves enzyme inhibition, which can lead to alterations in cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP can lead to changes in DNA repair mechanisms, affecting cell survival and apoptosis . Additionally, it may impact metabolic pathways by altering the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of PARP by binding to its active site, preventing the enzyme from utilizing nicotinamide adenine dinucleotide (NAD+) for DNA repair . This inhibition can lead to the accumulation of DNA damage and subsequent cell death. Furthermore, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PARP and persistent DNA damage, affecting cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by selectively inhibiting PARP and promoting DNA repair. At higher doses, it can cause toxic or adverse effects, including excessive DNA damage and cell death . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PARP can affect the utilization of NAD+ in cellular metabolism, leading to alterations in energy production and redox balance . These changes can have downstream effects on various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in the nucleus, where it exerts its inhibitory effects on PARP . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
This compound is primarily localized in the nucleus, where it targets PARP and other nuclear proteins . Its subcellular localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to the nucleus. This localization is crucial for its activity and function, as it allows the compound to effectively inhibit PARP and modulate DNA repair processes.
Eigenschaften
IUPAC Name |
2-amino-N-[(3-methylphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWUEDKXGVXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361324 | |
| Record name | 2-amino-N-(3-methylbenzyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
717893-10-2 | |
| Record name | 2-amino-N-(3-methylbenzyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270629.png)


![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)